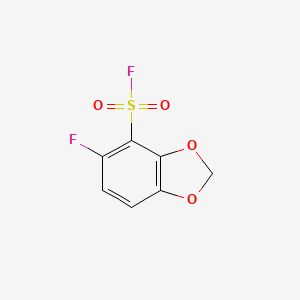
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,3-dioxaindane-4-sulfonyl fluoride is a fluorinated organic compound with the molecular formula C7H4F2O4S. It is characterized by a fluorine atom attached to the fifth position of a dioxaindane ring, which is further substituted with a sulfonyl fluoride group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride typically involves the fluorination of 1,3-dioxaindane-4-sulfonyl chloride. The reaction is carried out under controlled conditions, often using a fluorinating agent such as Selectfluor or xenon difluoride (XeF2) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the fluorination reaction.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1,3-dioxaindane-4-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The sulfonyl fluoride group can be oxidized to form sulfonic acids or sulfates.
Reduction: The fluorine atom can be reduced to form hydrofluoric acid or other fluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfates.
Reduction: Hydrofluoric acid, fluorinated alcohols.
Substitution: Sulfonamides, sulfonate esters.
Scientific Research Applications
5-Fluoro-1,3-dioxaindane-4-sulfonyl fluoride has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound may serve as a probe in biochemical studies to investigate enzyme activities or binding interactions.
Medicine: It has potential use in the development of pharmaceuticals, especially those targeting specific biological pathways involving fluorine atoms.
Industry: The compound can be utilized in the production of specialty chemicals and materials that require fluorine incorporation.
Mechanism of Action
The mechanism by which 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity or binding affinity. The molecular targets and pathways involved would vary based on the context of the research or application.
Comparison with Similar Compounds
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride: Another fluorinated sulfonyl fluoride compound with different structural features.
5-Fluoro-2-oxindole: A related fluorinated compound with a different core structure.
Uniqueness: 5-Fluoro-1,3-dioxaindane-4-sulfonyl fluoride is unique due to its specific arrangement of fluorine and sulfonyl fluoride groups, which imparts distinct chemical properties compared to other similar compounds
Properties
IUPAC Name |
5-fluoro-1,3-benzodioxole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTHKCIMFARZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














